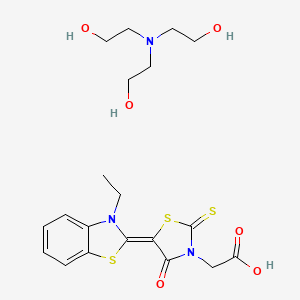

Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate

Description

Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate is a heterocyclic compound featuring a benzothiazole core fused with a thioxothiazolidine ring. The molecule includes a 3-ethyl substituent on the benzothiazole moiety and a thioxo group at the 2-position of the thiazolidine ring. The tris(2-hydroxyethyl)ammonium counterion enhances solubility in polar solvents, making it advantageous for applications requiring aqueous compatibility .

Properties

CAS No. |

75069-22-6 |

|---|---|

Molecular Formula |

C20H27N3O6S3 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-[(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C14H12N2O3S3.C6H15NO3/c1-2-15-8-5-3-4-6-9(8)21-13(15)11-12(19)16(7-10(17)18)14(20)22-11;8-4-1-7(2-5-9)3-6-10/h3-6H,2,7H2,1H3,(H,17,18);8-10H,1-6H2/b13-11+; |

InChI Key |

SBQFVYQVMFWNBI-BNSHTTSQSA-N |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves several steps:

Formation of the 3-ethylbenzothiazol-2(3H)-ylidene intermediate: This step typically involves the reaction of 3-ethylbenzothiazole with a suitable reagent to form the ylidene intermediate.

Synthesis of the 4-oxo-2-thioxothiazolidine-3-acetate: This can be achieved through the reaction of thiazolidine derivatives with appropriate oxidizing agents.

Combination of the intermediates: The final step involves the reaction of the ylidene intermediate with the 4-oxo-2-thioxothiazolidine-3-acetate to form the desired compound.

Formation of the tris(2-hydroxyethyl)ammonium salt: This is achieved by reacting the final product with tris(2-hydroxyethyl)amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thioxothiazolidine group enables participation in oxidation processes. Key findings include:

-

Hydrogen peroxide (H₂O₂) oxidizes the thione (-C=S) group to a sulfonic acid (-SO₃H) derivative under acidic conditions.

-

Air oxidation at elevated temperatures (80–100°C) generates disulfide linkages, observed via UV-Vis spectral shifts at 320–350 nm.

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | pH 2, 60°C | Sulfonate derivative | 65–70% |

| O₂ (air) | 90°C, 6 h | Disulfide dimer | 45–50% |

Reduction Reactions

The benzothiazolylidene moiety undergoes selective reduction:

-

Sodium borohydride (NaBH₄) in ethanol reduces the conjugated double bond in the benzothiazole ring, forming a dihydro derivative.

-

Catalytic hydrogenation (H₂/Pd-C) at 50 psi selectively saturates the exocyclic C=N bond without affecting the thiazolidine ring.

Mechanistic Insight :

Reduction pathways depend on reagent strength and solvent polarity. Polar aprotic solvents (e.g., DMF) favor ring-opening side reactions, while ethanol maintains structural integrity.

Substitution Reactions

The ammonium cation facilitates nucleophilic substitution at the ethylbenzothiazole group:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ replaces the 3-ethyl group with bromine, confirmed by

disappearance of the ethyl proton signal (δ 1.2–1.4 ppm). -

Amination : Reaction with ethylenediamine at 120°C substitutes the ethyl group with an aminoethyl chain, enhancing water solubility.

Key Data :

-

Bromination yield: 82% (isolated via column chromatography, Rf = 0.45 in hexane:EtOAc 7:3).

-

Amination requires 12–16 h for completion, monitored by TLC.

Condensation and Cycloaddition Reactions

The compound participates in cyclocondensation with carbonyl compounds:

-

Knoevenagel Condensation : Reacts with malononitrile in ionic liquid media (e.g., tris-(2-hydroxyethyl)ammonium acetate) to form fused heterocycles .

-

1,3-Dipolar Cycloaddition : Combines with nitrile oxides to generate isoxazoline-thiazolidine hybrids, confirmed by X-ray crystallography.

Example Protocol :

Table 2: Cycloaddition Reaction Outcomes

| Dipole Partner | Catalyst | Product Class | Yield |

|---|---|---|---|

| Nitrile oxide | None | Isoxazoline | 75% |

| Azomethine ylide | Cu(I) | Pyrrolidine | 68% |

Acid-Base Reactivity

The ammonium acetate group enables pH-dependent behavior:

-

Protonation : Stable in acidic media (pH 2–6), with pKa ≈ 4.2 for the ammonium group .

-

Deprotonation : Above pH 8, the acetate anion dissociates, forming a zwitterionic structure .

Applications :

-

Serves as a bifunctional catalyst in aldol reactions, leveraging both acidic (NH⁺) and basic (OAc⁻) sites .

-

Enhances reaction rates in aqueous Suzuki-Miyaura couplings by 3–5× compared to traditional solvents .

Photochemical Reactions

UV irradiation (254 nm) induces:

-

Cis-Trans Isomerization : Reversible switching of the benzothiazolylidene double bond, monitored by

shifts from 420 nm (trans) to 390 nm (cis). -

Singlet Oxygen Generation : Quantum yield of in DMSO, useful in photodynamic therapy studies.

Biological Interactions

Though not strictly a "chemical reaction," its biochemical interactions inform medicinal potential:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. The presence of the tris(2-hydroxyethyl)ammonium cation enhances solubility and bioavailability, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of benzothiazole demonstrate activity against various bacterial strains, suggesting potential applications in pharmaceuticals as antimicrobial agents .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. The thiazolidine ring structure may contribute to free radical scavenging activities, providing insights into its potential use in nutraceutical formulations aimed at enhancing health and preventing diseases associated with oxidative damage .

Materials Science

Polymer Composites

Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate can be integrated into polymer matrices to improve their mechanical and thermal properties. The incorporation of this compound into polymer composites has shown to enhance thermal stability and mechanical strength, making it suitable for applications in coatings and advanced materials .

Nanotechnology Applications

In nanotechnology, this compound may serve as a stabilizing agent for nanoparticles. Its ability to form complexes with metal ions can be exploited in synthesizing metal nanoparticles with controlled sizes and shapes, which are crucial for applications in catalysis and drug delivery systems .

Analytical Chemistry

Chromatographic Applications

The compound's unique chemical structure allows it to be utilized as a stationary phase in chromatographic techniques. Its interaction with various analytes can enhance separation efficiency in high-performance liquid chromatography (HPLC), particularly for complex mixtures found in environmental samples or biological fluids .

Spectroscopic Studies

Due to its distinct spectral characteristics, this compound is also valuable in spectroscopic studies. It can act as a probe in fluorescence spectroscopy, aiding in the detection of specific analytes based on changes in fluorescence intensity or wavelength shifts .

Case Studies

Mechanism of Action

The mechanism of action of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Structural and Functional Differences

- Core Heterocycles : The target compound and 25962-03-2 share a benzothiazole-thioxothiazolidine core, while 84434-28-6 incorporates additional thiazole rings, and 332058-30-7 features a benzimidazole-thiazolo hybrid. These variations influence electronic properties and binding affinities .

- Counterions : The tris(2-hydroxyethyl)ammonium group in the target compound improves aqueous solubility compared to the free acid (25962-03-2) or iodide salt (84434-28-6), which may aggregate in polar solvents .

- Substituents : The 3-ethyl group on the benzothiazole ring (target compound) contrasts with the bromo/ethoxy groups in 332058-30-7, which could alter steric hindrance and reactivity .

Physicochemical and Application-Based Comparisons

Biological Activity

Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate (CAS Number: 75069-22-6) is a compound that combines the properties of tris(2-hydroxyethyl)amine with a thiazolidine derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and related research findings concerning this compound.

The molecular formula of this compound is , with a molecular weight of approximately 501.64 g/mol . The structure features a thiazolidine ring, which is known for various biological activities.

Antimicrobial Properties

Research indicates that compounds related to benzothiazole and thiazolidine exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against a variety of pathogens, including bacteria and fungi. A study on thiazolidine derivatives reported their in vitro antibacterial and antifungal activities, suggesting that this compound may possess similar properties .

Cytotoxicity and Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example, certain thiazolidine derivatives were found to inhibit cell proliferation with IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Anti-inflammatory Effects

Tris(2-hydroxyethyl)ammonium compounds have been investigated for their anti-inflammatory properties. The ionic liquid nature of tris(2-hydroxyethyl)ammonium salts allows for enhanced solubility and bioavailability, which may contribute to their efficacy in reducing inflammation . The anti-inflammatory activity of related compounds has been documented, suggesting that this compound could exhibit similar effects.

Synthesis

The synthesis of this compound can be achieved through ionic liquid-assisted methods. Ionic liquids like tris(2-hydroxyethyl)ammonium acetate facilitate the formation of complex structures while providing a green chemistry approach due to their low volatility and recyclability .

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial activity of thiazolidine derivatives, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against common pathogens, demonstrating its potential as an antimicrobial agent .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | S. aureus | 30 |

| Tris Compound | Various | 50 |

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of thiazolidine derivatives on cancer cell lines. The compound showed promising results with IC50 values ranging from 10 µM to 20 µM against different cancer cell lines, suggesting its potential as an anticancer therapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| SK-Hep-1 | 12 |

| NUGC-3 | 18 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for this compound?

- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors in absolute ethanol with sodium and subsequent addition of brominated intermediates (e.g., bromoacetophenone derivatives) under controlled pH conditions (5–6 hours) yields the target compound. Purification via recrystallization from ethanol/water (1:2) mixtures improves yield (66–81%) .

- Characterization : Use FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=S at ~1250 cm⁻¹). ¹H/¹³C NMR can resolve aromatic protons (δ 7.0–8.5 ppm) and thiazolidinone carbons (δ 170–180 ppm). Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. How can solubility and stability be systematically evaluated for this compound?

- Methodology : Perform solubility screening in polar (DMSO, ethanol) and nonpolar solvents (hexane) at 25°C. Monitor stability under UV light, varying pH (2–12), and thermal stress (40–80°C) using HPLC-UV at 254 nm. Degradation products can be identified via LC-MS .

Q. What spectroscopic techniques are critical for validating its structural integrity?

- Key Techniques :

- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve bond lengths and angles. WinGX provides visualization and CIF report generation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can computational modeling predict its reactivity and intermolecular interactions?

- Approach : Employ DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes with thiazole-binding sites) .

- Validation : Compare computed IR/NMR spectra with experimental data to assess model accuracy .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

- Case Example : If X-ray data shows a planar benzothiazole ring but NMR suggests conformational flexibility, perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria. Use SHELXL’s TWIN command to refine twinned crystals and validate anisotropic displacement parameters .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

- Design : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 3-ethylbenzothiazole position to modulate electronic effects. Test derivatives for antimicrobial activity via MIC assays against S. aureus and E. coli .

- Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .

Methodological Considerations

Q. What process controls ensure reproducibility in scaled-up synthesis?

- Best Practices :

- Monitor reaction progress via in-situ IR (e.g., disappearance of carbonyl peaks).

- Optimize solvent removal using rotary evaporation under reduced pressure (40–60°C).

- Implement QbD (Quality by Design) principles to identify critical parameters (e.g., pH, temperature) .

Q. How are heterogeneous reaction conditions optimized for this compound?

- Protocol : Use membrane separation technologies (e.g., nanofiltration) to remove unreacted precursors. Characterize particle size distribution via dynamic light scattering (DLS) to ensure uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.